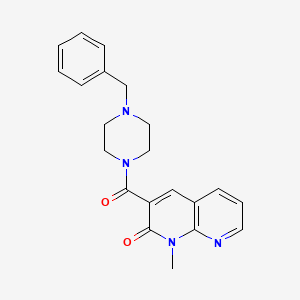

3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and are overactivated in cancer cells, leading to increased DNA damage and cell death. BMN-673 has shown promising results in preclinical and clinical studies as a potential cancer therapy.

Aplicaciones Científicas De Investigación

Catalytic Applications

Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) has been demonstrated to act as an efficient solid base for the synthesis of a series of 4H-benzo[b]pyran derivatives. This showcases its potential in facilitating reactions that yield compounds with structural similarities or functional relevance to 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one. The use of SBPPSP as a recyclable heterogeneous solid base catalyst emphasizes the growing interest in sustainable and efficient methodologies for the preparation of complex organic molecules (Niknam et al., 2013).

Synthesis and Biological Activities

Research into 3-aminomethyl-1,2-dihydronaphthalene derivatives from the corresponding 3,4-dihydro-1(2H)-naphthalenone derivatives highlights the compound's potential in the realm of biological activity, particularly concerning vasodilating and antihypertensive activities. This indicates the broader utility of structurally related compounds in medicinal chemistry and drug development (Itoh et al., 1983).

Receptor Affinity and Drug Development

A study on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity, illustrates the intricate balance between structural modifications and biological activity. This research is pertinent to the development of new therapeutic agents, highlighting the potential of compounds with core similarities to 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one (Łażewska et al., 2019).

Molecular Interactions and Supramolecular Chemistry

The formation of multi-component hydrogen-bonding salts from 1-methylpiperazine with aromatic carboxylic acids, including 1,8-naphthalene acid, showcases the importance of molecular interactions in the design of novel materials. These studies contribute to our understanding of how compounds like 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one can participate in complex molecular assemblies (Yu et al., 2015).

Propiedades

IUPAC Name |

3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-23-19-17(8-5-9-22-19)14-18(20(23)26)21(27)25-12-10-24(11-13-25)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVDDCNROQDGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)

![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)